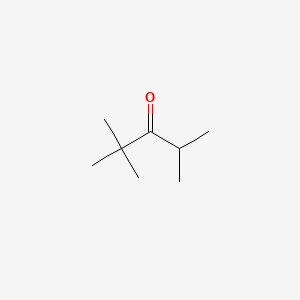

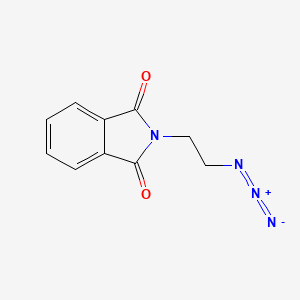

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione involves several steps. For instance, a solution of cysteamine in dry MeOH was mixed with a solution of 1,2-bis(2-azidoethyl) disulfane in dry MeOH . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular structure of 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is complex and involves several functional groups. The compound has a pendant azide moiety and was polymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization .Chemical Reactions Analysis

The chemical reactions involving 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione are diverse. For example, the compound was used in the synthesis of imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Physical And Chemical Properties Analysis

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is a white or off-white solid, with a molecular weight of 253.22 g/mol. It is a heterocyclic compound that belongs to the class of isoindole derivatives.Wissenschaftliche Forschungsanwendungen

- Anticancer Agents : Researchers explore azidoethylisoindole derivatives for their potential as anticancer agents. Modifications to the azidoethyl group can enhance selectivity and efficacy against specific cancer types .

- Antibacterial Activity : Some derivatives of this compound have demonstrated antibacterial properties. Evaluating their effectiveness against bacterial strains is an ongoing area of study .

- Organic Semiconductors : Azidoethylisoindole derivatives can serve as building blocks for organic semiconductors. Their electron-rich nature and π-conjugated systems make them suitable for applications in organic field-effect transistors (OFETs) and solar cells .

- Photoluminescent Materials : Researchers investigate azidoethylisoindole-based materials for their photoluminescent properties. These materials could find use in optoelectronic devices and displays .

- Transition Metal Complexes : Azidoethylisoindole ligands can coordinate with transition metals, leading to novel catalytic systems. These complexes may participate in various transformations, such as C–H activation and cross-coupling reactions .

- Oxygen Reduction Reaction (ORR) : Covalently bonded azidoethylisoindole derivatives have been explored as catalysts for the ORR, which is crucial for fuel cells and energy conversion .

- Photoinduced Processes : Researchers investigate the excited-state properties of azidoethylisoindole derivatives. Their photophysical behavior, such as fluorescence and singlet oxygen generation, is relevant for imaging and photodynamic therapy .

- Functionalization of Nanoparticles : Azidoethylisoindole can be used to functionalize nanoparticles, enhancing their stability and reactivity. These modified nanoparticles find applications in drug delivery and imaging .

- Supramolecular Hosts : Azidoethylisoindole derivatives can act as building blocks for supramolecular hosts. Their ability to form hydrogen bonds and π–π stacking interactions contributes to the assembly of complex structures .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Photophysics and Photochemistry

Functional Materials and Nanotechnology

Coordination Chemistry and Supramolecular Assemblies

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione could involve its potential use in various applications. For instance, it could be used in the synthesis of new functional polymers . Additionally, it could be used in the development of new anti-TB drugs with a novel mode of action .

Eigenschaften

IUPAC Name |

2-(2-azidoethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYPSHDXYZFTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952620 | |

| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione | |

CAS RN |

30250-66-9 | |

| Record name | Phthalimide, N-(2-azidoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.